molecular formula C10H20O B3032866 3,7-Dimethyloctanal CAS No. 5988-91-0

3,7-Dimethyloctanal

Cat. No.: B3032866
CAS No.: 5988-91-0
M. Wt: 156.26 g/mol
InChI Key: UCSIFMPORANABL-UHFFFAOYSA-N
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Description

3,7-Dimethyloctanal: is an organic compound with the molecular formula C10H20O . It is a medium-chain aldehyde that is often used in the synthesis of various chemical products. This compound is known for its distinctive odor and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctanal can be synthesized through several methods. One common method involves the oxidation of 3,7-dimethyloctanol using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,7-dimethyloctanoic acid . This process involves the use of catalysts such as palladium or platinum on carbon supports, and the reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyloctanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form using strong oxidizing agents like .

    Reduction: It can be reduced to using reducing agents such as or .

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as or , often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: 3,7-Dimethyloctanoic acid.

    Reduction: 3,7-Dimethyloctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyloctanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is widely used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in many biochemical processes and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

    3,7-Dimethyloctanol: The alcohol counterpart of 3,7-Dimethyloctanal, used in similar applications but with different reactivity.

    3,7-Dimethyloctanoic acid: The oxidized form, used in the synthesis of esters and other derivatives.

    7-Hydroxy-3,7-dimethyloctanal: A hydroxylated derivative with different chemical properties and applications.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and applications compared to its alcohol and acid counterparts. Its pleasant odor also makes it particularly valuable in the fragrance industry.

Properties

IUPAC Name

3,7-dimethyloctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSIFMPORANABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044826
Record name 3,7-Dimethyloctanal
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow solution; Onion aroma with fruity undertones
Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

197.00 to 198.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 3,7-Dimethyloctanal
Source Human Metabolome Database (HMDB)
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Solubility

13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol)
Details The Good Scents Company Information System
Record name 3,7-Dimethyloctanal
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Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.085-1.095
Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5988-91-0, 25795-46-4
Record name Dihydrocitronellal
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Record name 3,7-Dimethyloctanal
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Record name Octanal, 3,7-dimethyl-
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Record name Octanal, 3,7-dimethyl-
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Record name 3,7-Dimethyloctanal
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Record name 3,7-dimethyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282
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Record name 3,7-DIMETHYLOCTANAL
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Record name 3,7-Dimethyloctanal
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URL http://www.hmdb.ca/metabolites/HMDB0032241
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloctanal
Reactant of Route 2
3,7-Dimethyloctanal
Reactant of Route 3
3,7-Dimethyloctanal
Reactant of Route 4
3,7-Dimethyloctanal
Reactant of Route 5
3,7-Dimethyloctanal
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyloctanal
Customer
Q & A

Q1: What is the relationship between the odor of (3S)-3,7-dimethyloctanal and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate?

A1: While (3S)-3,7-dimethyloctanal is a chain-type odorant and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate is a ring-type, their odors share similarities. Research suggests this is due to the existence of stable ring-like conformers of (3S)-3,7-dimethyloctanal that resemble the ring-type odorant in their three-dimensional structure. These conformers are hypothesized to bind to and stimulate the same odor receptors, resulting in similar odor profiles. []

Q2: Can 3,7-dimethyloctanal be synthesized from a naturally occurring compound?

A2: Yes, this compound can be synthesized from citronellal, a compound found in citronella oil. The synthesis involves a hydrogenation reaction using Raney-nickel as a catalyst. This reaction converts citronellal to a mixture of this compound and citronellol. []

Q3: How does supercritical carbon dioxide (scCO2) impact the selectivity of 3,7-dimethyl-2,6-octadienal hydrogenation using a palladium catalyst?

A3: Studies show that using scCO2 as a solvent for the hydrogenation of 3,7-dimethyl-2,6-octadienal (citral) with palladium catalysts, like Pd-MCM-48, leads to the complete and selective hydrogenation of both the conjugated and isolated C=C bonds. This results in the formation of the fully saturated aldehyde, this compound (dihydrocitronellal), under mild reaction conditions. Notably, this high selectivity is maintained across variations in hydrogen pressure, temperature, and the support material for the catalyst, highlighting the beneficial influence of scCO2. Furthermore, scCO2 simplifies product separation and minimizes environmental impact compared to traditional organic solvents. []

Q4: What is the role of ionic liquids in the catalytic hydrogenation of 3,7-dimethyl-2,6-octadienal (citral)?

A4: Ionic liquids have been investigated as reaction modifiers in the liquid-phase hydrogenation of citral using supported metal catalysts. Research demonstrates that using dicyanamide-based ionic liquids, like [BMIM][N(CN)2], can facilitate the selective hydrogenation of citral to citronellal with high yields exceeding 99%, effectively achieving a one-pot synthesis of citronellal via this route. Furthermore, these ionic liquids exhibit an inhibitory effect on the subsequent hydrogenation of citronellal to dihydrocitronellal, further enhancing the selectivity towards citronellal production. Conversely, utilizing [NTf2]−-based ionic liquids as modifiers in Ru/Al2O3-catalyzed citral hydrogenation leads to increased selectivity towards the unsaturated alcohols geraniol and nerol. []

Q5: How does the presence of ionic liquids affect the interaction of hydrogen with palladium catalysts during citral hydrogenation?

A5: Studies utilizing techniques like X-ray photoelectron spectroscopy (XPS), hydrogen pulse chemisorption, and differential hydrogen adsorption calorimetry reveal that the presence of ionic liquids influences the interaction of hydrogen with palladium catalysts during citral hydrogenation. Notably, treating Pd/SiO2 with ionic liquids leads to a higher oxidized palladium surface. For instance, using [BMIM][N(CN)2] results in the formation of Pd(II) species, suggesting complexation of palladium by the [N(CN)2]− anion. Furthermore, the hydrogen uptake capacity of Pd/SiO2 catalysts modified with ionic liquids decreases compared to untreated catalysts. This, coupled with the observation of lower hydrogen adsorption heats, points to a change in the electronic properties of palladium due to the presence of ionic liquids, ultimately impacting the catalyst's activity and selectivity. []

Q6: What is the mechanism behind the formation of 1,3,5-cycloheptatriene derivatives using this compound as a starting material?

A6: Research suggests that reacting 7-methoxy-3,7-dimethyloctanal with a specific γ-arsonium ylide ([3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide) in the presence of a base initiates a multi-step reaction sequence resulting in 1,3,5-cycloheptatriene derivatives. The proposed mechanism involves an initial aldol condensation between the aldehyde and the ylide, followed by a Michael addition of another ylide molecule to the aldol product. This is followed by intramolecular nucleophilic substitution, elimination of triphenylarsine, and finally, a base-catalyzed elimination of a second triphenylarsine molecule, ultimately yielding the 1,3,5-cycloheptatriene derivative. []

Q7: Can (R)(+)-3,7-dimethyloctanal be used to synthesize optically active polymers?

A7: Yes, the divinylacetal of (R)(+)-3,7-dimethyloctanal can be polymerized using radical or cationic initiators to produce optically active polymers. Interestingly, radical initiation primarily yields viscous liquid polymers, while cationic initiators result in solid polymers. Importantly, the optical rotatory dispersion analysis of the polymers synthesized using cationic initiators, particularly boron trifluoride etherate, reveals negative optical rotations. In contrast, the polymer obtained from radical initiation with azobisisobutyronitrile, along with its model compound, exhibits positive rotations. This difference in optical properties suggests varying stereoregularity in the polymers obtained through different polymerization methods. []

Q8: Can this compound be used in the total synthesis of complex molecules?

A8: Yes, (3R)-3,7-dimethyloctanal plays a crucial role in the enantioselective total synthesis of vitamin E. It participates in an aldol condensation reaction with a chiral chroman intermediate, which is synthesized through a novel palladium-catalyzed domino Wacker-Heck reaction. This aldol condensation is a key step in constructing the side chain of vitamin E. []

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